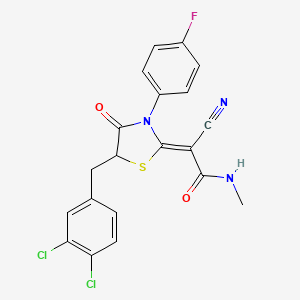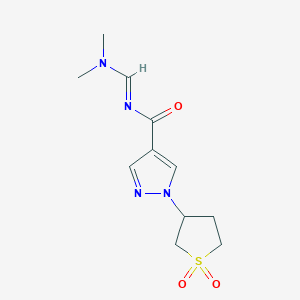![molecular formula C23H23N3O5 B2883964 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 1902986-12-2](/img/structure/B2883964.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl group . This group is part of a class of compounds known as benzodioxines, which are characterized by a benzene ring fused to a 1,4-dioxine ring . The compound also contains a piperidin-4-yl group, which is a six-membered ring containing five carbon atoms and one nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds containing benzodioxine and piperidine groups are generally solid at room temperature .Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitPoly (ADP-ribose) polymerase 1 (PARP1) , a chromatin-bound nuclear protein known to facilitate DNA repair processes .
Mode of Action
The compound interacts with its target by binding to the active site, thereby inhibiting the function of the target protein. In the case of PARP1, this inhibition disrupts the DNA repair processes .
Biochemical Pathways
The inhibition of PARP1 affects the base excision repair (BER) pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from DNA damage. Disruption of this pathway can lead to the accumulation of DNA damage, which can potentially lead to cell death.
Result of Action
The result of the compound’s action is the inhibition of the target protein’s function, leading to disruption of the associated biochemical pathway. In the case of PARP1 inhibitors, this can lead to the accumulation of DNA damage, potentially leading to cell death .
Propiedades
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-20-15-25(23(29)26(20)17-5-2-1-3-6-17)16-9-11-24(12-10-16)22(28)18-7-4-8-19-21(18)31-14-13-30-19/h1-8,16H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFOGNUKDXZXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)
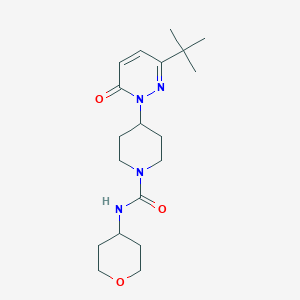
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)
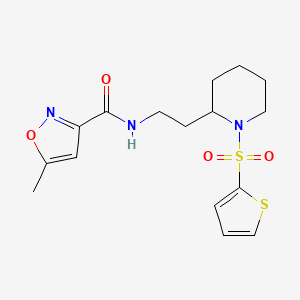

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)


![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)
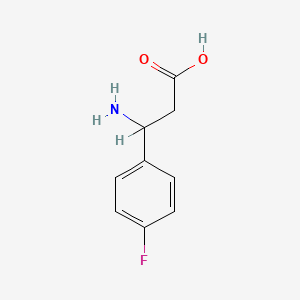
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)
